molecular formula C12H18BrNO4S B603113 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide CAS No. 1246822-97-8

4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide

Cat. No. B603113
CAS RN: 1246822-97-8
M. Wt: 352.25g/mol
InChI Key: FXFKACPIJGUUSA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide compound that has been widely used in scientific research. It belongs to the class of selective TRPV1 antagonists, which are known to play a crucial role in pain sensation and inflammation. BPPB has been extensively studied for its potential application in the treatment of various diseases, including chronic pain, cancer, and inflammation.

Mechanism of Action

4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by various stimuli, such as heat, protons, and capsaicin. TRPV1 is known to play a crucial role in pain sensation and inflammation, and its activation has been implicated in various diseases. By blocking the activation of TRPV1, 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has the potential to alleviate pain and inflammation in various conditions.
Biochemical and Physiological Effects:
4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has been shown to have potent and selective antagonistic effects on TRPV1, with an IC50 value of around 45 nM. It has been shown to block the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons, in a dose-dependent manner. 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has also been shown to have a long duration of action, with effects lasting for several hours after administration. In animal models, 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has been shown to alleviate pain and inflammation in various conditions, including neuropathic pain, inflammatory pain, and cancer pain.

Advantages and Limitations for Lab Experiments

4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has several advantages for lab experiments, including its potent and selective antagonistic effects on TRPV1, its long duration of action, and its ability to alleviate pain and inflammation in various conditions. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for off-target effects. It is important to carefully control the dose and duration of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide administration in lab experiments to avoid potential side effects.

Future Directions

There are several future directions for the study of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide, including its potential application in the treatment of various diseases, its mechanism of action, and its potential for off-target effects. Some possible directions for future research include:
- Investigating the potential therapeutic effects of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide in other conditions, such as cancer and inflammation.
- Studying the mechanism of TRPV1 activation and inhibition by 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide and other TRPV1 antagonists.
- Investigating the potential off-target effects of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide and its selectivity for TRPV1 relative to other ion channels and receptors.
- Developing more potent and selective TRPV1 antagonists based on the structure of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide.
- Studying the pharmacokinetics and pharmacodynamics of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide in humans to determine its potential for clinical use.
Conclusion:
4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide, or 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide, is a sulfonamide compound that has been extensively studied for its potential application in the treatment of various diseases, including chronic pain, cancer, and inflammation. It acts as a potent and selective antagonist of TRPV1, blocking the activation of the channel and alleviating pain and inflammation in various conditions. 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has several advantages for lab experiments, including its potent and selective antagonistic effects on TRPV1, its long duration of action, and its ability to alleviate pain and inflammation in various conditions. However, it also has some limitations, including its relatively low solubility in water and its potential for off-target effects. There are several future directions for the study of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide, including its potential application in the treatment of other diseases, its mechanism of action, and its potential for off-target effects.

Synthesis Methods

The synthesis of 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide involves a series of chemical reactions, starting from the commercially available 4-bromo-3-propoxybenzoic acid. The acid is first converted into the corresponding acid chloride using thionyl chloride, followed by reaction with 2-methoxyethylamine to yield the amide intermediate. The amide is then treated with sulfuryl chloride to form the sulfonamide product, which is purified by recrystallization. The overall yield of the synthesis is around 50%, and the purity of the final product is typically above 95%.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has been widely used in scientific research, particularly in the field of pain and inflammation. It has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that plays a crucial role in pain sensation and inflammation. 4-bromo-N-(2-methoxyethyl)-3-propoxybenzene-1-sulfonamide has been used to study the mechanism of TRPV1 activation and inhibition, as well as its role in various diseases. It has also been used in animal models to investigate the potential therapeutic effects of TRPV1 antagonists in chronic pain, cancer, and inflammation.

properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S/c1-3-7-18-12-9-10(4-5-11(12)13)19(15,16)14-6-8-17-2/h4-5,9,14H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFKACPIJGUUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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